molecular formula C7H11NO4 B7946198 Piperidine-3,4-dicarboxylic Acid CAS No. 577-58-2

Piperidine-3,4-dicarboxylic Acid

Cat. No.: B7946198
CAS No.: 577-58-2
M. Wt: 173.17 g/mol
InChI Key: UBLWASUIZDSYFN-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the world of organic and medicinal chemistry. nih.gov This structural motif is present in a vast number of pharmaceuticals and natural alkaloids, highlighting its importance in drug design and discovery. nih.govexlibrisgroup.com The prevalence of piperidine scaffolds can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can significantly influence a molecule's properties such as solubility and lipophilicity, which are crucial for its behavior in biological systems. thieme-connect.comresearchgate.net

Improved Pharmacokinetic Profiles: The presence of a piperidine moiety can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net

Versatile Synthetic Handle: The piperidine ring offers multiple points for chemical modification, allowing chemists to fine-tune the structure of a molecule to optimize its desired properties. nih.gov

The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant focus in modern organic chemistry. nih.gov

Historical Context of Dicarboxylic Acid Derivatives in Heterocyclic Chemistry

Dicarboxylic acids, organic compounds containing two carboxyl groups, have a rich history in chemistry. wikipedia.org Their derivatives have been instrumental in the development of various materials and pharmaceuticals. In heterocyclic chemistry, the introduction of dicarboxylic acid functionalities has led to the creation of compounds with unique properties and applications.

Historically, the study of dicarboxylic acids has been crucial for understanding fundamental concepts of acidity and chemical reactivity. libretexts.org The proximity of the two carboxyl groups can influence their respective acidities. libretexts.org In the context of heterocyclic compounds, dicarboxylic acid derivatives have been utilized in the synthesis of polymers and as precursors to more complex molecular architectures. taylorandfrancis.comacs.org The ability to form esters, amides, and other derivatives makes them versatile intermediates in organic synthesis. wikipedia.org

Scope of Academic Inquiry into Piperidine-3,4-dicarboxylic Acid Systems

Academic research into this compound and its derivatives is multifaceted, exploring its synthesis, stereochemistry, and potential applications. Key areas of investigation include:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the 3 and 4 positions of the piperidine ring is a significant challenge and an active area of research. nih.gov The relative orientation of the carboxylic acid groups (cis or trans) can dramatically affect the molecule's shape and biological activity.

Conformational Analysis: Understanding the preferred conformations of this compound and its derivatives is crucial for predicting their interactions with biological targets.

Applications as a Scaffold: Researchers are exploring the use of this compound as a rigid scaffold for the design of novel ligands for various receptors and enzymes. Its defined stereochemistry makes it an attractive starting point for creating molecules with specific three-dimensional arrangements of functional groups.

Biomedical Research: While still in the early stages, investigations into the biological properties of this compound derivatives are underway. Given the prevalence of the piperidine scaffold in neuroactive compounds, there is interest in exploring the potential of these derivatives in neuroscience. nih.gov

The molecular formula for this compound is C7H11NO4. uni.lu

Chemical Properties and Synthesis

The chemical properties and synthesis of this compound are central to its utility in research.

PropertyValue
Molecular FormulaC7H11NO4
Monoisotopic Mass173.0688 Da

Table 1: Key Chemical Properties of this compound. Data sourced from PubChem. uni.lu

The synthesis of 3,4-disubstituted piperidines can be a complex process, with the desired stereochemical outcome (cis or trans) often depending on the reaction conditions and the catalysts employed. nih.gov Research has shown that both kinetic and thermodynamic control can be utilized to favor the formation of a specific isomer. nih.gov For instance, certain Lewis acid catalysts may favor the formation of the thermodynamically more stable trans isomer, while other conditions might lead to the kinetically favored cis product. nih.gov

Research Findings

Recent studies have highlighted the importance of the piperidine moiety in various therapeutic areas. For example, the substitution pattern on the piperidine ring has been shown to be a critical determinant for dual activity at histamine (B1213489) H3 and sigma-1 receptors, which could have implications for the development of new pain therapies. nih.gov Furthermore, the strategic incorporation of piperidine groups has been used to enhance the pharmacokinetic properties of potential drug candidates. acs.org

While specific research directly focused on the biological activity of this compound is not extensively documented in publicly available literature, the foundational knowledge of piperidine and dicarboxylic acid chemistry provides a strong basis for its exploration as a novel scaffold in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWASUIZDSYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875681
Record name 3,4-Piperidinedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-58-2
Record name 3,4-Piperidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Piperidinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Piperidine 3,4 Dicarboxylic Acid and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction

A variety of synthetic strategies have been developed to construct the piperidine ring. These methods range from the modification of existing pyridine (B92270) structures to complex multi-component reactions that build the ring from acyclic precursors.

Catalytic Hydrogenation of Pyridine-3,4-dicarboxylic Acid and Related Pyridinium (B92312) Precursors

One of the most direct routes to the piperidine skeleton is the reduction of the corresponding pyridine derivative. Catalytic hydrogenation of pyridine-3,4-dicarboxylic acid or its esters provides a straightforward method to obtain the saturated heterocyclic ring. This transformation is typically achieved using heterogeneous catalysts such as rhodium, palladium, or nickel under hydrogen pressure. nih.govdtic.mil For instance, rhodium and palladium catalysts have been effectively used for the hydrogenation of pyridines. nih.gov

A significant advancement in this area is the asymmetric hydrogenation of pyridinium salts. This approach allows for the synthesis of enantiomerically enriched piperidines. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been demonstrated as a viable method. nih.gov More recently, a rhodium-catalyzed transfer hydrogenation of pyridinium salts has been developed to access N-(hetero)aryl piperidines through a reductive transamination process. acs.org This method involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. acs.org

Catalyst SystemSubstrateProductKey Features
Rhodium(I) complex / Pinacol borane (B79455)FluoropyridinesAll-cis-(multi)fluorinated piperidinesHighly diastereoselective dearomatization/hydrogenation. nih.gov
Iridium(III) catalystHydroxyamineSubstituted piperidinesStereoselective synthesis via sequential cascades. nih.gov
Rhodium catalyst / Formic acidPyridinium saltsN-(hetero)aryl piperidinesReductive transamination process. acs.org

Intermolecular Annulation Reactions (e.g., [4+2], [3+3], [5+1])

Intermolecular annulation reactions offer a powerful strategy for constructing the piperidine ring by combining two or more components. nih.gov These reactions are classified based on the number of atoms each component contributes to the final ring.

[4+2] Cycloaddition: This approach, analogous to the Diels-Alder reaction, involves the reaction of a four-atom component with a two-atom component. A notable example is the palladium-promoted oxidative [4+2] annulation of alkyl amides and dienes, which proceeds through the activation of a C(sp3)-H bond. nih.gov

[3+3] Cycloaddition: In this strategy, two three-atom fragments are combined. A novel route to functionalized piperidines involves the formal [3+3] cycloaddition of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. nih.govacs.org This reaction is often enantiospecific, allowing the use of enantiomerically pure aziridines to produce enantiomerically pure piperidines. nih.govacs.org The success of this reaction is highly dependent on the N-substituent of the aziridine, with 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) groups being particularly effective. nih.gov

[5+1] Cycloaddition: This method typically involves the reaction of a five-atom chain with a single-atom component, often a nitrogen source. Reductive amination is a common strategy employed in [5+1] annulations. nih.gov For instance, an iridium(III)-catalyzed hydrogen borrowing [5+1] annulation method has been reported for the stereoselective synthesis of substituted piperidines. nih.gov Rhodium and copper have also been shown to be effective catalysts in certain [5+1] cycloaddition reactions. rsc.org

Annulation TypeKey ReactantsCatalyst/ConditionsProduct Features
[4+2]Alkyl amides, DienesPalladiumOxidative annulation via C(sp3)-H activation. nih.gov
[3+3]Activated aziridines, Pd-TMM complexesPalladiumEnantiospecific, regioselective ring opening. nih.govacs.org
[5+1]HydroxyamineIridium(III)Stereoselective, hydrogen borrowing cascade. nih.gov

Intramolecular Cyclization Approaches (e.g., Azide (B81097) Reductive Cyclization)

Intramolecular cyclization is a widely used strategy for piperidine synthesis, where a pre-formed linear precursor containing the necessary atoms undergoes ring closure. researchgate.net A variety of methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical cyclizations. nih.govresearchgate.net

Azide Reductive Cyclization: This powerful one-pot reaction involves the reduction of an azide group to an amine, which then undergoes intramolecular cyclization with an electrophilic functional group, such as an aldehyde, within the same molecule. nih.govbenthamdirect.com This method has been successfully applied to the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. nih.gov The reduction of the azide can be achieved using various reagents, with palladium-catalyzed reductions being common. nih.gov This strategy is valued for its efficiency and the mild conditions under which it can be performed. benthamdirect.com

Other intramolecular cyclization approaches include:

Reductive Hydroamination/Cyclization: An acid-mediated cascade involving alkynes and enamines. nih.gov

Radical Cyclization: Using catalysts like cobalt(II) to initiate the cyclization of linear amino-aldehydes. nih.gov

Amination of Organoboronates: Intramolecular amination of methoxyamine-containing boronic esters. nih.gov

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis and a versatile method for constructing piperidine rings. researchgate.nettandfonline.com This two-step process involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.netpearson.com This method can be applied in both intramolecular and intermolecular fashions to yield piperidines.

Intramolecular reductive amination is a key step in the synthesis of polyhydroxypiperidines from carbohydrate precursors. researchgate.net It is also crucial in the ring-closure step for the synthesis of piperidine-3,4-dicarboxylic acid derivatives. For example, the synthesis of optically pure (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid involves an ozonolysis and subsequent reductive amination to form the piperidine ring. nih.govacs.org

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netmasterorganicchemistry.com Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to NaCNBH₃ for the reductive amination of piperidines with aldehydes. tandfonline.com

Starting MaterialsKey ReactionProductReference
Aldehyde, PiperidineBorch procedure (aldehyde / NaCNBH₃)N-benzylpiperidines tandfonline.com
N-Cbz-β-alanine derivativeOzonolysis, Reductive amination(3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid nih.govacs.org
Dicarbonyl compoundsDouble reductive amination (DRA)Polyhydroxypiperidines chim.it

Oxidative Amination of Unactivated Alkenes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Oxidative amination of unactivated alkenes provides a modern and efficient route to nitrogen-containing heterocycles, including piperidines. nih.govresearchgate.net This method involves the intramolecular addition of an amine to an alkene, often facilitated by a transition metal catalyst.

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes is a notable example, providing access to N-functionalized pyrrolidines and piperidines. nih.gov This reaction proceeds through an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov Both terminal and internal olefins can be used as substrates, although terminal olefins are generally more reactive. nih.gov

More recently, palladium-catalyzed oxidative amination of unactivated olefins with primary aliphatic amines has been developed, proceeding via allylic C(sp³)–H activation. researchgate.net Additionally, methods combining photoredox and copper catalysis have enabled the intermolecular oxidative amination of unactivated alkenes. rsc.org

Asymmetric Synthesis for Enantiomeric and Diastereomeric Control

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the formation of enantiomers and diastereomers is of paramount importance.

Asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives have been successfully achieved. nih.govacs.org For instance, enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been synthesized from L-aspartic acid β-tert-butyl ester. nih.govacs.org The synthesis of optically pure (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid was accomplished starting from N-Cbz-β-alanine, utilizing Evans's chemistry for the induction of the first stereocenter. nih.govacs.org

A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provides a route to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. organic-chemistry.orgtmc.edu This method demonstrates high yields and excellent enantioselectivity with a broad functional group tolerance. organic-chemistry.orgtmc.edu

Furthermore, enantioselective synthesis of 3,4,5-trisubstituted piperidines has been reported, highlighting the ongoing efforts to achieve precise stereochemical control in these complex systems. nih.gov

Chiral Precursor/CatalystTarget MoleculeKey StrategyReference
L-aspartic acid β-tert-butyl ester(2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acidReductive amination nih.govacs.org
N-Cbz-β-alanine(3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acidEvans's chemistry, Reductive amination nih.govacs.org
Rhodium catalyst / Chiral ligandEnantioenriched 3-substituted piperidinesAsymmetric reductive Heck reaction organic-chemistry.orgtmc.edu

Chiral Pool-Derived Syntheses (e.g., from Amino Acids like L-Aspartic Acid)

The use of readily available chiral molecules as starting materials, known as the chiral pool approach, offers a direct and efficient pathway to enantiomerically pure target molecules. L-Aspartic acid, with its inherent stereochemistry and carboxylic acid functionalities, serves as a logical precursor for the synthesis of this compound derivatives.

StepReactionReagentsDiastereomeric ExcessOverall YieldReference
1TribenzylationBenzyl bromide, NaH-- nih.gov
2AlkylationAllyl iodide, KHMDS6:1- nih.gov
3Hydroboration-OxidationBH3·THF, then H2O2, NaOH-- nih.gov
4OxidationSwern or Dess-Martin oxidation-- nih.gov
5Reductive AminationH2, Pd/C-38% nih.gov

Auxiliary-Controlled Asymmetric Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These temporary chiral appendages are attached to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield the enantiomerically enriched product.

Starting MaterialChiral AuxiliaryKey ReactionsOverall YieldReference
N-Cbz-β-alanineEvans's oxazolidinoneSequential LDA-promoted alkylations, Ozonolysis, Reductive amination28% nih.gov

Organocatalytic Asymmetric Reactions (e.g., Michael Addition, Mannich Reaction)

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. While specific examples for the direct synthesis of this compound using organocatalysis are not extensively documented, the principles of organocatalytic Michael and Mannich reactions provide a conceptual framework for its potential synthesis.

A plausible approach would involve a tandem aza-Michael/Michael reaction. For instance, a β-amino ester could act as the nitrogen nucleophile in an intramolecular aza-Michael addition to an appropriately substituted α,β-unsaturated dicarbonyl compound. The stereochemistry could be controlled by a chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether, which is known to effectively catalyze asymmetric Michael additions.

Similarly, an asymmetric Mannich reaction could be envisioned. A pre-formed enolizable component could react with a suitable imine bearing one of the carboxylate functionalities, catalyzed by a chiral Brønsted acid or a bifunctional thiourea (B124793) catalyst. Subsequent cyclization and functional group manipulations would then lead to the desired this compound scaffold. The development of such organocatalytic routes remains an area of potential research.

Metal-Catalyzed Asymmetric Hydrogenation and Annulation

Transition metal-catalyzed reactions, particularly asymmetric hydrogenation and annulation, are highly effective methods for the synthesis of chiral heterocycles. The direct asymmetric hydrogenation of a corresponding pyridine-3,4-dicarboxylic acid derivative would be an ideal route. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are well-established catalysts for the asymmetric hydrogenation of various substituted pyridines. For instance, Rh-TangPhos complexes have been successfully employed in the asymmetric hydrogenation of 3-substituted pyridine derivatives. The application of such catalyst systems to a suitably protected pyridine-3,4-dicarboxylate substrate could potentially yield the desired chiral piperidine core with high enantioselectivity.

Rhodium-catalyzed asymmetric reductive Heck reactions also present a viable strategy. For example, a three-step process involving the partial reduction of a pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction could provide access to enantioenriched 3-substituted piperidines, a strategy that could be adapted for 3,4-disubstituted systems.

Chemo-Enzymatic Dearomatization of Activated Pyridines

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysis. A general and highly efficient chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. whiterose.ac.uk The key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. whiterose.ac.uk

This methodology could be conceptually applied to a pyridine substrate bearing two ester groups at the 3 and 4 positions. Initial chemical reduction of the activated pyridine-3,4-dicarboxylate would yield the corresponding tetrahydropyridine. Subsequent enzymatic dearomatization using the amine oxidase/ene imine reductase cascade could then furnish the chiral piperidine-3,4-dicarboxylate with high stereoselectivity. This approach has proven successful for a range of substrates and has been used in the synthesis of key intermediates for pharmaceuticals. whiterose.ac.uk

Diastereoselective Cyclization Strategies (e.g., Nitro-Mannich/Reduction Cyclization)

Diastereoselective cyclization reactions are fundamental in constructing the piperidine ring with controlled stereochemistry. A powerful strategy involves the use of a nitro-Mannich (aza-Henry) reaction followed by a reductive cyclization.

For the synthesis of a this compound framework, one could envision a nitro-Mannich reaction between a nitro-functionalized ester and an imine derived from a glyoxylate (B1226380) ester. This would establish the C3-C4 bond and the relative stereochemistry of the two adjacent stereocenters. Subsequent reduction of the nitro group to an amine, followed by spontaneous or catalyzed cyclization via lactamization, would form the piperidine ring. The resulting lactam could then be reduced to the corresponding piperidine, and the ester groups can be hydrolyzed to the dicarboxylic acid. This nitro-Mannich/reduction cyclization approach has been successfully applied to the synthesis of various functionalized piperidines.

Chemical Functionalization and Derivatization Strategies

Once the this compound core has been synthesized, further chemical modifications can be performed on the nitrogen atom and the two carboxylic acid groups to generate a library of diverse derivatives.

The secondary amine of the piperidine ring is a key site for functionalization. N-alkylation, N-acylation, and N-arylation are common transformations that can be readily achieved. Protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are often employed during the synthesis and can be selectively removed to allow for further derivatization. For instance, N-Boc protected piperidine derivatives can be functionalized at various positions of the ring through directed metalation or C-H activation strategies.

The two carboxylic acid groups offer numerous possibilities for derivatization. They can be converted to a wide range of functional groups, including:

Esters: Reaction with various alcohols under acidic conditions or using coupling agents can yield a diverse set of esters.

Amides: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) can generate a library of amides.

Alcohols: Reduction of one or both carboxylic acid groups using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can provide the corresponding diol or amino alcohol derivatives.

Halides: Conversion to acid chlorides followed by reaction with halogenating agents can be a gateway to other functional groups.

Esterification Reactions for Carboxylic Acid Groups

Esterification of the carboxylic acid groups in this compound and its analogues is a fundamental transformation. This modification can influence the compound's solubility, polarity, and reactivity in subsequent synthetic steps. A common derivative involves the formation of a mixed diester, such as in 1-tert-Butyl 4-Ethyl 3-Oxopiperidine-1,4-dicarboxylate, a reactant used in the synthesis of heteroaryl N-sulfonamides. chemicalbook.com The synthesis of this compound can be achieved from ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. chemicalbook.com

Standard acid-catalyzed esterification, known as Fischer esterification, can be employed. For example, the synthesis of a related piperidine derivative involved a Fisher esterification using concentrated H₂SO₄ in ethanol (B145695) to yield the corresponding ethyl ester. acs.org The specific choice of alcohol and catalyst allows for the synthesis of a wide array of dialkyl esters.

The table below summarizes an example of a related piperidine dicarboxylate ester.

Compound NameCAS NumberMolecular FormulaApplication/Note
1-tert-Butyl 4-Ethyl 3-Oxopiperidine-1,4-dicarboxylate71233-25-5C₁₃H₂₁NO₅Reactant in the synthesis of heteroaryl N-sulfonamides. chemicalbook.com
1,4,6-trimethyl-piperidine-3-carboxylic acid ethyl ester104093-65-4C₁₁H₂₁NO₂An example of a mono-esterified and N-alkylated piperidine derivative. guidechem.com

Amidation Reactions for Carboxylic Acid Groups

The conversion of the carboxylic acid moieties into amides represents a key strategy for expanding the chemical diversity of this compound derivatives. Direct amidation of carboxylic acids with amines is a challenging reaction because the basic amine and acidic carboxylic acid can form a stable ammonium (B1175870) salt. rsc.org To overcome this, dehydrative coupling agents or catalytic methods are often employed. rsc.org

Various coupling reagents developed for peptide synthesis, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DCC (dicyclohexylcarbodiimide), are effective for activating the carboxylic acids towards nucleophilic attack by an amine. acs.org For instance, isonipecotic acid (piperidine-4-carboxylic acid) was activated with HBTU and DCC before treatment with an amine to form the corresponding amide. acs.org

Alternatively, Lewis acid catalysts can facilitate direct amidation. acs.org Catalysts like titanium tetrafluoride (TiF₄) have been shown to enhance the direct amidation of both aliphatic and aromatic carboxylic acids with various amines, producing amides in good to excellent yields. rsc.org Niobium pentoxide (Nb₂O₅) is another effective heterogeneous Lewis acid catalyst for the synthesis of diamides from dicarboxylic acids, notable for its tolerance to the water produced during the reaction. acs.org The synthesis of piperidine amides of chromone-2-carboxylic acid has been reported as a method to produce potential sEH (soluble epoxide hydrolase) inhibitors. acgpubs.org

The general scheme for amidation can be summarized as follows:

Activation Method: Conversion of the carboxylic acid to a more reactive species (e.g., acid chloride, activated ester).

Coupling: Reaction with a primary or secondary amine.

Catalysis: Use of catalysts (e.g., Lewis acids) to promote direct condensation. rsc.orgacs.org

Selective N-Alkylation and Acylation of Piperidine Nitrogen

Modification of the piperidine nitrogen via alkylation or acylation is a critical step for modulating the pharmacological or chemical properties of the resulting derivatives.

N-Alkylation can be achieved by reacting the piperidine nitrogen with an alkyl halide. To drive the reaction to monoalkylation and avoid the formation of a quaternary ammonium salt, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often used in a suitable solvent like dimethylformamide (DMF). researchgate.netgoogle.com For example, dissolving a piperidine derivative in DMF with anhydrous potassium carbonate and an alkyl iodide, such as methyl iodide, leads to the N-alkylated product. google.com Another approach involves reductive amination, where the piperidine reacts with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). sciencemadness.org

N-Acylation is typically performed using an acylating agent like an acid chloride or anhydride. This reaction can be a precursor to N-alkylation, where the resulting N-acyl derivative is subsequently reduced to the corresponding N-alkyl compound. google.com

The choice of reaction conditions and reagents is crucial for achieving selectivity, especially when other functional groups are present. The use of protecting groups on the carboxylic acid moieties may be necessary to prevent unwanted side reactions during the modification of the piperidine nitrogen.

Stereochemical Aspects and Chiral Resolution Techniques

Enantioselective and Diastereoselective Product Formation

Achieving stereocontrol during the synthesis of polysubstituted piperidines is crucial, as the piperidine (B6355638) motif is the most common nitrogen-containing heterocycle in approved pharmaceuticals. nih.gov Synthetic strategies are often designed to produce a specific enantiomer or diastereomer directly, bypassing the need for resolving a racemic mixture.

Enantioselective synthesis of piperidine derivatives has been achieved through various catalytic methods. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize 3-substituted tetrahydropyridines from arylboronic acids and a pyridine (B92270) precursor, which can then be reduced to the corresponding enantioenriched 3-substituted piperidines. organic-chemistry.orgtmc.edu While not directly demonstrated for the 3,4-dicarboxylic acid, this approach highlights a pathway for controlling the stereocenter at the C3 position. tmc.edu

Diastereoselective synthesis often relies on the steric influence of existing groups on the ring or a chiral auxiliary. For example, the hydrogenation of substituted dihydropyridinones can proceed with high facial selectivity to yield all-syn substituted piperidines. escholarship.org Another approach involves the diastereoselective reduction of a ketone, where a hydride reagent attacks from the less hindered face, leading to a major diastereoisomer. nih.gov In the synthesis of (3R,5R)-γ-Hydroxypiperazic acid, a related heterocyclic compound, a diastereoselective enolate hydroxylation reaction achieved high selectivity for the desired diastereomer. nsf.gov Such principles of asymmetric induction are applicable to the synthesis of specific stereoisomers of piperidine-3,4-dicarboxylic acid. nih.govnsf.gov Light-mediated photocatalytic methods have also been developed for the highly diastereoselective epimerization of less stable piperidine isomers into their more thermodynamically stable counterparts. escholarship.org

Methods for Chiral Resolution of Racemic Mixtures

When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are employed to separate the individual stereoisomers. wikipedia.org

Classical Diastereomeric Salt Formation and Fractional Crystallization

This is the most common method for chiral resolution on an industrial scale. wikipedia.orgnii.ac.jp The process involves reacting the racemic mixture of this compound (an acid) with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgnii.ac.jp One diastereomeric salt preferentially crystallizes from the solution due to its lower solubility, while the other remains dissolved. nii.ac.jp The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acid/base extraction) to yield the desired pure enantiomer. wikipedia.org

Commonly used resolving agents for piperidine carboxylic acid derivatives include chiral acids like di-benzoyl-L-tartaric acid and (S)-mandelic acid for resolving racemic bases, or chiral bases like (+)-cinchotoxine for resolving racemic acids. wikipedia.orggoogle.com The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. nii.ac.jpgoogle.com

Table 1: Common Chiral Resolving Agents for Piperidine Derivatives

Resolving Agent Type Typically Used For Reference
Di-benzoyl-L-tartaric acid Chiral Acid Racemic Amines/Bases google.com
(S)-Mandelic Acid Chiral Acid Racemic Amines/Bases google.com
Tartaric Acid Chiral Acid Racemic Amines/Bases wikipedia.orggoogle.com
(+)-Cinchotoxine Chiral Base Racemic Acids wikipedia.org

Preferential Crystallization Methods

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as a conglomerate (a physical mixture of separate enantiomeric crystals). This method avoids the need for a chiral resolving agent. It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out selectively. While a powerful technique, its application is limited to the small percentage of compounds that form conglomerates. A related strategy involves the selective crystallization of metal-organic frameworks (MOFs), where a target dicarboxylic acid isomer is preferably combined with a metal ion to form a crystalline MOF, leaving the other isomers in solution. nih.govresearchgate.net

Crystallization-Induced Diastereomer Transformation (CIDT)

Crystallization-Induced Diastereomer Transformation (CIDT) is a dynamic resolution process that can theoretically convert a mixture of diastereomers entirely into a single, desired diastereomer. rsc.orgacs.org The process requires that the stereocenters in the molecule are able to epimerize (invert their configuration) under the crystallization conditions. In a CIDT process, a solution containing a mixture of diastereomers is allowed to equilibrate. As the least soluble, and therefore most stable, diastereomer crystallizes out of solution, the equilibrium of the dissolved diastereomers is disturbed. According to Le Chatelier's principle, the dissolved, more soluble diastereomer will then epimerize to regenerate the less soluble one, which subsequently crystallizes. This cycle continues until, ideally, the entire mixture is converted into a single solid diastereomer. rsc.org This technique has been successfully used for various scaffolds, such as 4-nitroisoxazolidines. rsc.org

Kinetic Resolution Using Chiral Reagents or Catalysts

Kinetic resolution is a process that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. nih.gov This method has been applied to various piperidine derivatives. nih.govwhiterose.ac.uk

One notable method is the kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation using a chiral base, such as n-butyllithium (n-BuLi) complexed with the chiral ligand sparteine. whiterose.ac.ukrsc.org This base preferentially removes a proton from one enantiomer, which can then be reacted with an electrophile. This allows for the separation of the unreacted, enantioenriched starting material from the newly formed product. whiterose.ac.ukwhiterose.ac.uk This technique has been shown to be scalable and the chiral ligand can often be recovered and reused. whiterose.ac.uk

Another approach is the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation, using a chiral hydroxamic acid as an acyl transfer reagent. nih.govsonar.ch Studies have shown that the reactivity and selectivity of this method can be highly dependent on the conformation of the piperidine ring, with a strong preference for the acylation of conformers where the α-substituent is in an axial position. nih.govsonar.ch

Table 2: Examples of Kinetic Resolution Methods for Piperidine Derivatives

Method Chiral Reagent/Catalyst Substrate Type Key Finding Reference(s)
Asymmetric Deprotonation n-BuLi / (+)-sparteine N-Boc-2-aryl-4-methylenepiperidines High enantiomeric ratios obtained for recovered starting material and product. whiterose.ac.uk
Asymmetric Deprotonation n-BuLi / (+)-sparteine N-Boc-spirocyclic 2-arylpiperidines Effective for complex spirocyclic systems, yielding high enantiomeric ratios. rsc.orgwhiterose.ac.uk

Analysis of Configurational Stability and Racemization Pathways

The configurational stability of the stereocenters in this compound is a critical factor, particularly for resolution techniques like CIDT and for ensuring the enantiopurity of the final product. Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture.

Furthermore, photocatalytic methods have been developed that can mediate the epimerization of piperidines. escholarship.org This process allows for the conversion of a less thermodynamically stable diastereomer into the more stable one by a reversible process involving a hydrogen atom transfer (HAT) mechanism. escholarship.org The observed final ratio of diastereomers in these reactions correlates well with their calculated relative stabilities, demonstrating a pathway to interconvert and enrich the most stable stereoisomer. escholarship.org

Chemical Transformations and Reactivity Studies

Reactions of the Carboxylic Acid Moieties

The presence of two carboxylic acid groups on the piperidine (B6355638) ring at the 3 and 4 positions allows for reactions typical of dicarboxylic acids. These transformations can be used to modify the structure and properties of the parent molecule.

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction of carboxylic acids. For pyridine-dicarboxylic acids, which are aromatic analogs, decarboxylation can lead to the formation of pyridine-carboxylic acids. chempedia.info For instance, both pyridine-2,3-dicarboxylic acid and pyridine-3,4-dicarboxylic acid can be decarboxylated to yield pyridine-3-carboxylic acid. chempedia.info The conditions for such reactions often involve high temperatures. In the case of piperidine-3,4-dicarboxylic acid, a saturated heterocyclic compound, decarboxylation can also be achieved, potentially through oxidative methods. chempedia.inforesearchgate.net Light and cerium-mediated decarboxylative ring-opening functionalization has been demonstrated for other α-trisubstituted carboxylic acids, suggesting a possible, albeit more complex, pathway for this compound. researchgate.net

The carboxylic acid groups of this compound can be reduced to their corresponding primary alcohols, yielding (piperidine-3,4-diyl)dimethanol. This transformation is a key step in the synthesis of various piperidine derivatives. niscpr.res.in Common reducing agents for this purpose include borane (B79455) (BH3) and its complexes, such as borane-dimethyl sulfide (B99878) (BH3·DMS). whiterose.ac.ukic.ac.uk Borane is known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups like esters. ic.ac.uknih.gov Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of converting carboxylic acids to alcohols. dtic.mil The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, borane catalysis offers a mild and chemoselective method for carboxylic acid reduction. nih.govresearchgate.net In the context of synthesizing piperidine derivatives, the reduction of a diester intermediate, derived from the dicarboxylic acid, with sodium borohydride (B1222165) (NaBH4) to a diol has been reported as a key step. niscpr.res.in

Table 1: Common Reducing Agents for Carboxylic Acids

Reducing Agent Abbreviation Typical Conditions Selectivity
Lithium Aluminum Hydride LiAlH4 Anhydrous ether or THF Reduces most carbonyl compounds
Borane BH3 THF, often as a complex (e.g., BH3·THF) Selective for carboxylic acids over many other functional groups
Sodium Borohydride NaBH4 Protic solvents (e.g., ethanol (B145695), water) Generally does not reduce carboxylic acids directly, but reduces esters

This table provides a general overview of common reducing agents and their typical applications. Specific reaction conditions may vary.

As with other dicarboxylic acids, this compound is expected to form cyclic anhydrides upon heating, particularly if the carboxylic acid groups are in a cis-configuration, which would facilitate intramolecular dehydration.

Furthermore, the carboxylic acid groups can be converted to more reactive acyl halides. libretexts.org Thionyl chloride (SOCl2) is a common reagent for converting carboxylic acids into acid chlorides. libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com This reaction proceeds by converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.org Other reagents like phosphorus tribromide (PBr3) can be used to form acid bromides. libretexts.orglibretexts.org These acyl halides are versatile intermediates that can be used to synthesize a variety of other carboxylic acid derivatives, such as esters and amides, through nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org For example, acid chlorides react with alcohols to form esters and with amines to form amides. libretexts.org They can also react with a carboxylate anion to form an acid anhydride. libretexts.org

Reactions Involving the Piperidine Nitrogen

The secondary amine in the piperidine ring is a nucleophilic center and can participate in a variety of reactions, allowing for the introduction of substituents at the nitrogen atom.

The nitrogen atom of the piperidine ring can act as a nucleophile, readily undergoing alkylation reactions with alkyl halides. researchgate.netresearchgate.netgoogle.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF). researchgate.net The choice of reaction conditions can influence the outcome, with the possibility of mono- or dialkylation. researchgate.net To favor monoalkylation, the alkyl halide can be added slowly to an excess of the piperidine. researchgate.net

A wide range of N-substituted derivatives of piperidine carboxylic acids and their esters have been synthesized. researchgate.netnih.govchemicalbook.comajchem-a.com These modifications are often pursued to explore the biological activity of the resulting compounds. nih.govajchem-a.com

One common strategy is N-acylation, where an acyl group is introduced onto the piperidine nitrogen. google.com This can be achieved by reacting the piperidine with an acyl chloride or anhydride. Another important modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. niscpr.res.inchemicalbook.com This is typically done using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine. niscpr.res.inchemicalbook.com The Boc group is valuable in multi-step syntheses as it protects the nitrogen from unwanted reactions and can be removed under acidic conditions.

Reductive amination is another powerful method for creating N-substituted piperidines, involving the reaction of a piperidone (the keto form of a hydroxypiperidine) with an amine in the presence of a reducing agent. researchgate.net This approach allows for the introduction of a wide variety of substituents on the nitrogen atom. The synthesis of N-substituted piperidines has been extensively studied for various applications, including their use as inhibitors of enzymes like steroid-5α-reductase. nih.gov

Table 2: Examples of N-Substituted Piperidine Derivatives

N-Substituent Reagent/Method Reference
Benzoyl Benzoyl chloride nih.gov
Benzyl Benzyl bromide nih.gov
Adamantanoyl Adamantanoyl chloride nih.gov
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate ((Boc)2O) niscpr.res.inchemicalbook.com
Alkyl (general) Alkyl halide with base researchgate.netgoogle.com

This table illustrates common methods for the N-substitution of piperidine rings.

Ring-Opening and Rearrangement Reactions (If Applicable to Piperidine Dicarboxylic Acids)

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of the piperidine core in related systems provides insight into potential transformations. The stability of the piperidine ring generally requires specific functionalization or reaction conditions to induce cleavage or rearrangement.

One notable rearrangement reaction observed in piperidine derivatives is the Favorskii rearrangement. This reaction typically occurs in α-halo ketones in the presence of a base. For instance, intermediate bromo ketones on a piperidine scaffold can rearrange to form 4-aryl-4-carboxypiperidines youtube.com. This suggests that if a suitable keto-precursor of this compound were synthesized, it could potentially undergo such a rearrangement to yield a different substitution pattern on the ring.

Radical-mediated reactions have also been explored for ring expansion to form piperidine structures. For example, the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals generates a strained bicyclic aziridinylcarbinyl radical. This intermediate undergoes C-N bond fission, leading to a ring-expanded aminyl radical, which can then form substituted 3-methylenepiperidines acs.org. While this is a method for piperidine synthesis rather than a reaction of a pre-existing piperidine ring, it highlights the utility of radical rearrangements in accessing piperidine scaffolds.

Reductive ring-opening has been observed in titanocene-mediated electroreductive processes of epoxides acs.org. If this compound were converted to a corresponding epoxide, this method could potentially be applied to open the piperidine ring.

Detailed research findings on these types of reactions for piperidine dicarboxylic acids are presented in the following table, drawing from analogous systems.

Reaction TypeSubstrateReagents and ConditionsProduct(s)Key Findings
Favorskii Rearrangement Intermediate bromo ketones on a piperidine scaffoldBase4-Aryl-4-carboxypiperidinesThis rearrangement provides a route to 4-carboxypiperidine derivatives from α-halo ketone precursors. youtube.com
Radical Rearrangement for Ring Expansion 3-(2-Methyleneaziridin-1-yl)propyl radical precursorsBu₃SnH, AIBN, benzene, refluxSubstituted 3-methylenepiperidinesThis method constructs the piperidine ring via a radical rearrangement and C-N bond cleavage of a strained intermediate. acs.org
Reductive Ring-Opening Styrene oxide (as a model for epoxides)Potentiostatic electrolysis, Cp₂TiCl₂Primary alcoholsTitanocene-mediated electroreduction can open epoxide rings, a potential route for cleaving piperidine-derived epoxides. acs.org

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Intermediates

The inherent chirality of piperidine-3,4-dicarboxylic acid and its derivatives makes them highly sought-after building blocks in asymmetric synthesis. The stereochemical configuration of the substituents on the piperidine (B6355638) ring provides a template for the construction of enantiomerically pure compounds.

Researchers have developed various methods to synthesize chiral piperidine derivatives. One approach involves the hydrogenation of substituted pyridines, which can yield cis-piperidines that can then be transformed into their trans-diastereoisomers. nih.gov This control over stereochemistry is crucial for the synthesis of specific, biologically active molecules. For instance, a feasible route to access chiral 2-substituted piperidine-4-carboxylic acids, which are versatile pharmaceutical intermediates, has been established from N-Cbz amino acid derivatives. researchgate.net

The application of these chiral building blocks is extensive. They serve as key intermediates in the synthesis of a wide array of complex natural products and pharmaceuticals. The ability to introduce specific stereocenters with precision is a significant advantage in modern drug discovery and development.

Role in the Construction of Complex Heterocyclic Systems

This compound serves as a versatile scaffold for the construction of more intricate heterocyclic systems. The presence of multiple reactive sites—the secondary amine and the two carboxylic acid groups—allows for a variety of chemical transformations. These transformations can lead to the formation of fused, spiro, and bridged heterocyclic systems.

The synthesis of complex molecular skeletons can be achieved through strategic reactions. For example, a four-component reaction can be utilized to create complex piperidone scaffolds, which can then undergo further transformations, such as mesylation and intramolecular alkylation, to produce pentacyclic compounds. researchgate.net These complex structures are often advanced intermediates in the synthesis of natural product analogues, such as those of aspidosperma alkaloids. researchgate.net

Furthermore, the piperidine ring itself is a fundamental component of numerous natural alkaloids, including piperine (B192125) (the compound responsible for the pungency of black pepper), the fire ant toxin solenopsin, and the tobacco alkaloid anabasine. ijrst.com The synthesis of these and other complex heterocyclic structures often relies on the strategic use of piperidine-based starting materials.

Precursors for Bioactive Molecule Synthesis (General Scaffolds)

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. researchgate.netajchem-a.com this compound and its derivatives are therefore valuable precursors for the synthesis of a wide range of biologically active molecules. guidechem.com

The versatility of the piperidine framework allows for the introduction of various functional groups, leading to diverse pharmacological activities. ajchem-a.com These derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory agents, antibacterial compounds, and antiviral molecules. ontosight.ainih.gov For example, certain piperidine-4-carboxamide derivatives have been identified as inhibitors of secretory glutaminyl cyclase, a target for Alzheimer's disease therapy. nih.gov

The development of synthetic routes to functionalized piperidines is an active area of research. These methods aim to create libraries of compounds that can be screened for biological activity, leading to the discovery of new drug candidates. researchgate.net

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. taylorfrancis.comacs.org this compound and its derivatives are well-suited for use in MCRs due to their multiple reactive functional groups. tcichemicals.com

The use of piperidine derivatives in MCRs offers an efficient pathway to highly functionalized and structurally diverse molecules. taylorfrancis.comrsc.org For example, a one-pot, three-component transformation involving aromatic aldehydes, amines, and acetoacetic esters can be used to synthesize functionalized piperidine scaffolds. taylorfrancis.com These reactions are often highly stereoselective, leading to the formation of a single diastereomer. researchgate.net

MCRs provide a rapid and atom-economical approach to generating libraries of complex molecules for drug discovery and other applications. nih.govorganic-chemistry.org The ability to incorporate the this compound scaffold into these reactions significantly expands the chemical space that can be explored, facilitating the discovery of novel bioactive compounds. researchgate.netnih.govmdpi.com

Computational Chemistry and Structure Activity Relationship Sar Investigations

In Silico Prediction of Biological Targets and Pharmacological Activities

In silico methods are crucial for predicting the potential biological targets and pharmacological effects of chemical compounds based on their structure. These computational techniques can significantly narrow down the experimental screening process by identifying promising candidates early in the drug discovery pipeline.

For derivatives of piperidine (B6355638), computational tools have been employed to predict a wide range of biological activities. Methods like probabilistic neural networks, utilizing atom-type descriptors, have successfully classified molecules into different activity classes, such as G protein-coupled receptor (GPCR) ligands, kinase inhibitors, and enzyme inhibitors. nih.gov Such predictions are based on large datasets of known active compounds, allowing the models to learn the structural features associated with specific biological functions. researchgate.net For instance, the Prediction of Activity Spectra for Substances (PASS) online tool can forecast a broad spectrum of biological activities for a given molecule. researchgate.net

The application of these predictive models to piperidine-3,4-dicarboxylic acid and its analogs can help identify potential therapeutic areas where these compounds might be effective. For example, structure-based design efforts have led to the identification of piperidine derivatives as non-peptidic inhibitors of human renin, a key target for hypertension. nih.govnih.gov Similarly, in silico pharmacology has been used to evaluate the potential of piperidine-containing compounds as inhibitors of acetyl-CoA carboxylase (ACC), which is implicated in metabolic diseases. nih.gov

The predictive power of these in silico methods relies on the quality and diversity of the underlying data. By comparing the structural and physicochemical properties of this compound with those of known bioactive molecules, it is possible to generate hypotheses about its potential targets and pharmacological profile, which can then be validated through experimental testing.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into how a ligand, such as a this compound derivative, interacts with its receptor at an atomic level. These methods are essential for understanding the binding mode, stability, and dynamics of the ligand-receptor complex, which are critical for structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges. nih.govnih.gov For instance, docking studies on piperidine derivatives targeting the sigma-1 receptor (S1R) revealed that potent ligands form a salt bridge with the residue Glu172, an interaction that is crucial for high-affinity binding. nih.gov Similarly, in the design of inhibitors for acetyl-CoA carboxylase (ACC), docking simulations helped to determine the probable binding model of piperidinylpiperidine compounds within the enzyme's active site. nih.gov

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the surrounding solvent. nih.govstanford.edu These simulations can reveal the stability of the predicted binding pose and the frequency of specific interactions. For example, MD simulations of piperidine derivatives in complex with S1R were used to evaluate the stability of the interactions and confirmed the binding modes observed in docking studies. nih.gov The use of high-performance computing tools like GROMACS and PLIP facilitates the detailed analysis of these complex simulations, including the characterization of non-covalent interactions over the course of the simulation. nih.gov

In the context of this compound, these computational approaches can be used to explore its potential interactions with various biological targets. By docking the molecule into the active sites of different enzymes or receptors and running subsequent MD simulations, researchers can predict its binding affinity and identify the key residues involved in the interaction. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules.

For piperidine derivatives, QSAR studies have been successfully applied in various therapeutic areas. For example, 2D and 3D-QSAR models have been developed to predict the toxicity of piperidine derivatives against the mosquito Aedes aegypti, the vector for diseases like dengue and Zika. nih.gov These models, which used topological descriptors and various statistical methods like multiple linear regression (MLR) and support vector machines (SVM), showed good predictive ability. nih.gov In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to analyze a series of piperazine-carboxamide FAAH inhibitors, providing insights for the design of new cannabinoid ligands. researchgate.net

The development of a robust QSAR model involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors (which can be 1D, 2D, or 3D), the selection of relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. nih.govresearchgate.net For instance, a study on furan-pyrazole piperidine derivatives as Akt1 inhibitors used a genetic algorithm to select the most relevant 3D and 2D descriptors for building an MLR model. nih.gov The resulting model was then validated using both internal and external validation techniques. nih.gov

In the context of this compound, QSAR modeling could be a valuable tool for optimizing its biological activity. By synthesizing a series of derivatives with systematic structural modifications and measuring their activity against a specific target, a QSAR model could be developed. The contour maps generated from 3D-QSAR models, for example, can highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thus guiding the rational design of new analogs with enhanced potency. researchgate.netresearchgate.net

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, can have a profound impact on its biological activity. Chiral compounds, which exist as non-superimposable mirror images (enantiomers) or diastereomers, often exhibit significant differences in their interactions with biological targets, which are themselves chiral. mdpi.com Therefore, conformational analysis and understanding the role of stereochemistry are crucial aspects of drug design and development.

For piperidine derivatives, the stereochemistry of substituents on the piperidine ring plays a critical role in determining their pharmacological properties. researchgate.net For example, in a series of 1,4-dihydropyridine (B1200194) calcium antagonists, the separation of diastereomers and optical isomers revealed that the hypotensive activity was highly dependent on the absolute configuration of the molecule. nih.gov The (+)-alpha isomer, (S)-(S)-1, was found to be 30 to 100 times more potent than its (-)-alpha counterpart. nih.gov Similarly, studies on nature-inspired compounds have shown that only specific stereoisomers display significant biological activity, suggesting that uptake and target binding are stereoselective processes. mdpi.com

Conformational analysis, often aided by spectroscopic techniques like NMR and computational methods, helps to determine the preferred three-dimensional shape of a molecule. ias.ac.innih.gov The piperidine ring typically adopts a chair conformation, but the presence of bulky substituents or specific electronic effects can lead to the contribution of boat or twist-boat conformations. ias.ac.in The conformation of the piperidine ring and the orientation of its substituents can significantly influence how a molecule fits into the binding site of a receptor. For instance, the design of conformationally restricted piperidine nucleosides as mimics of immucillins aimed to lock the molecule in its bioactive conformation to enhance its inhibitory activity. nih.gov

For this compound, which has multiple chiral centers, the different stereoisomers are expected to have distinct biological activities. A thorough conformational analysis of each stereoisomer would be necessary to understand their preferred shapes and how they might interact with biological targets. This knowledge is essential for identifying the most active isomer and for guiding the synthesis of stereochemically pure compounds with optimized pharmacological profiles.

Rational Design of Derivatives for Optimized Potency and Selectivity

Rational drug design leverages the understanding of a biological target's structure and the structure-activity relationships (SAR) of a series of compounds to create new molecules with improved potency, selectivity, and pharmacokinetic properties. This approach has been widely and successfully applied to the design of piperidine-based therapeutic agents.

The process often begins with a "hit" compound, which may be identified through high-throughput screening or from existing knowledge. This initial compound is then systematically modified to enhance its interaction with the target. For example, the discovery of potent direct renin inhibitors started with a weakly active cis-configured 3,5-disubstituted piperidine. nih.gov Through structure-based design, guided by X-ray crystallography, modifications were made to the prime-site and nonprime-site residues flanking the central piperidine core, leading to a significant improvement in in vitro potency. nih.gov

A key aspect of rational design is the optimization of both potency and selectivity. Selectivity is crucial to minimize off-target effects and potential toxicity. The introduction of chiral piperidine scaffolds has been shown to be a valuable strategy for enhancing both biological activity and selectivity. researchgate.net For instance, in the development of EGFR inhibitors, the introduction of a methyl group at the 2-position of the piperidine ring led to a decrease in potency but a remarkable increase in selectivity over GABAa receptors. researchgate.net

Computational methods play a vital role in this process. Molecular docking can be used to predict how a designed derivative will bind to the target, while QSAR models can forecast its activity. researchgate.net In the design of novel HDM2 inhibitors, a group-based QSAR model was used to predict the activity of a combinatorial library of piperidine-derived compounds, leading to the identification of potent lead molecules. researchgate.net

For this compound, a rational design approach would involve identifying a relevant biological target and then systematically modifying its structure to optimize its interactions with that target. This could involve, for example, esterification or amidation of the carboxylic acid groups, or substitution on the piperidine nitrogen. nih.govdovepress.com The goal would be to create derivatives that not only have high affinity for the target but also possess favorable drug-like properties, such as good cell permeability and metabolic stability. dndi.org

Applications in Biological and Medicinal Chemistry Research in Vitro Focus

Enzyme Inhibition Studies

Piperidine-3,4-dicarboxylic acid and its derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

Cathepsin K: Cathepsin K, a cysteine peptidase predominantly found in osteoclasts, is a primary target for osteoporosis treatment due to its crucial role in bone resorption and the degradation of bone collagen. nih.gov A series of novel piperidamide-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activities against cathepsin K. nih.gov Among these, some compounds have shown potent inhibition, with molecular docking studies revealing hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme. nih.gov The phenyl, acylamino, and piperidyl groups of these compounds contribute positively to their inhibitory activity. nih.gov

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH is a promising therapeutic strategy for inflammatory diseases. nih.govresearchgate.net Researchers have identified potent piperidine-derived amide inhibitors of human sEH. nih.govresearchgate.net Structure-activity relationship (SAR) studies have led to the optimization of lead compounds, resulting in inhibitors with sub-nanomolar potency. researchgate.net Docking studies have shown that these inhibitors bind within the catalytic pocket of the sEH enzyme, interacting with key amino acids involved in the hydrolysis of EETs. nih.gov Modifications to the piperidine (B6355638) scaffold, such as the introduction of hydrophilic groups, have been shown to increase water solubility and activity. nih.gov

Glycosidases: α-Glucosidase inhibitors are important in the management of type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govnih.gov Derivatives of 3,4-dihydroxy piperidines have been evaluated as α-glucosidase inhibitors for the first time, with several amide, di-amide, and sulfonamide derivatives demonstrating excellent activity, in some cases superior to standard reference drugs. nih.gov Molecular docking simulations have been used to understand the binding modes responsible for their inhibitory activity. nih.gov

Receptor Interaction and Ligand Binding Profiling

The piperidine-dicarboxylic acid framework is a key structural motif for ligands targeting various receptors, particularly in the central nervous system.

Excitatory Amino Acid Receptors and NMDA Receptors: Piperidine dicarboxylic acids (PDAs) have been extensively studied for their activity at excitatory amino acid (EAA) receptors, including N-methyl-D-aspartate (NMDA) receptors. nih.govmedchemexpress.com The stereochemistry of the carboxyl groups on the piperidine ring is crucial for activity. trans-2,3- and trans-2,4-PDAs exhibit potent agonist activity at NMDA receptors, while cis-dicarboxylates, particularly the 2,3-analogue, act as antagonists. nih.gov The agonist actions are mediated by NMDA receptors, as they are blocked by specific NMDA receptor antagonists. nih.gov The structure-activity relationship suggests that the trans arrangement of the carboxyl groups allows for the most effective interaction with the NMDA receptor's active site. nih.gov Furthermore, some piperazine-2,3-dicarboxylic acid derivatives have been shown to act as dual antagonists of NMDA and kainate receptors. nih.gov

GABA Transporters: Derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated as inhibitors of GABA transporters (GATs). nih.gov (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid, also known as (S)-SNAP-5114, is a potent inhibitor of the murine GABA transporter type 4 (mGAT4). nih.gov Research has focused on developing analogues with similar or improved potency and enhanced chemical stability. nih.gov

Exploration as Modulators of Neurotransmitter Systems

The ability of this compound derivatives to interact with key receptors in the central nervous system makes them valuable tools for modulating neurotransmitter systems. Their actions as agonists or antagonists at NMDA receptors directly impact glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory. nih.govnih.gov The development of selective ligands for different subtypes of glutamate (B1630785) receptors, such as those containing specific GluN2 subunits, allows for a more nuanced modulation of these systems. nih.gov Furthermore, the inhibition of GABA transporters by piperidine-3-carboxylic acid derivatives can increase the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the brain, thereby modulating inhibitory neurotransmission. nih.gov This modulation has potential therapeutic implications for conditions characterized by an imbalance of excitatory and inhibitory signaling.

Development of Pharmacological Probes and Bioactive Molecules

The piperidine scaffold is a prominent structural feature in many pharmaceuticals and bioactive molecules. researchgate.netontosight.ai this compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. These derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The development of piperidine-based inhibitors of enzymes like sEH and cathepsin K highlights their potential as pharmacological probes to study the roles of these enzymes in disease processes. nih.govnih.govresearchgate.net Furthermore, the synthesis of piperidine derivatives with improved drug-like properties, such as enhanced metabolic stability and oral bioavailability, is an active area of research. nih.govacs.org

Role in Peptidomimetics and Amino Acid Metabolism Research

Piperidine-based structures are frequently used as scaffolds in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. jocpr.comresearchgate.net The rigid piperidine ring can be used to constrain the conformation of a molecule, mimicking the secondary structures of peptides, such as β-turns. jocpr.com The synthesis of peptidomimetics often involves solid-phase strategies, which allow for the rapid generation of diverse libraries of compounds. nih.gov

In the context of amino acid metabolism, piperidine-based amino acid analogues have been synthesized to study transport systems for cationic amino acids. psu.edu These non-metabolizable analogues serve as model substrates to investigate the mechanisms of amino acid transport and the interactions between different amino acid transport systems. psu.edu For instance, certain piperidine amino acids have been shown to influence the excretion of natural amino acids like arginine, lysine, and ornithine. psu.edu

Interactive Data Table: Piperidine Derivatives and Their Biological Targets

Compound ClassTargetObserved EffectKey Findings
Piperidamide-3-carboxamidesCathepsin KInhibitionPotent inhibition with IC50 values in the micromolar range. nih.gov
Piperidine-derived amidesSoluble Epoxide Hydrolase (sEH)InhibitionSub-nanomolar potency and improved metabolic stability. nih.govresearchgate.net
3,4-Dihydroxy piperidine derivativesα-GlucosidaseInhibitionExcellent activity, some superior to standard drugs. nih.gov
Piperidine dicarboxylic acids (PDAs)NMDA ReceptorsAgonism/Antagonismtrans-isomers are agonists, cis-isomers are antagonists. nih.gov
(S)-SNAP-5114 analoguesGABA Transporter 4 (mGAT4)InhibitionPotent and selective inhibition with improved stability. nih.gov

Catalytic Applications of Piperidine 3,4 Dicarboxylic Acid and Its Derivatives

Organocatalysis in Organic Reactions (e.g., Marschalk Reaction)

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. Secondary amines, such as piperidine (B6355638) and its derivatives, are a cornerstone of organocatalysis, primarily through two well-established activation modes: enamine and iminium ion catalysis.

The lone pair of electrons on the nitrogen atom allows piperidine to act as a nucleophile, reacting with carbonyl compounds to form key intermediates. In reactions like the Knoevenagel condensation, Michael addition, and Mannich reaction, piperidine is a widely used and efficient catalyst. mdpi.commun.ca For instance, piperidine can catalyze the Knoevenagel condensation between carbonyl compounds and active methylene (B1212753) compounds by facilitating the deprotonation of the methylene group. researchgate.netjuniperpublishers.com

The Marschalk reaction involves the alkylation of a quinone (like a hydroxyanthraquinone) with an aldehyde in the presence of a base, followed by an oxidation step. The reaction is typically catalyzed by a base that promotes a series of aldol-type additions and dehydrations. While sodium dithionite (B78146) is often used to reduce the quinone to its hydroquinone (B1673460) form, a basic catalyst is crucial for the addition of the aldehyde. Secondary amines like piperidine can serve this catalytic role. The proposed mechanism involves the piperidine acting as a base to deprotonate the phenolic hydroxyl group of the hydroquinone, increasing its nucleophilicity to attack the aldehyde.

Although piperidine itself is a known catalyst for base-mediated reactions, specific research literature detailing the application of Piperidine-3,4-dicarboxylic acid as a catalyst for the Marschalk reaction is not extensively documented. However, based on the fundamental principles of organocatalysis, its piperidine core structure suggests it could function as a catalyst. The presence of the two carboxylic acid groups might influence its basicity and solubility compared to unsubstituted piperidine, potentially modulating its catalytic activity and selectivity. Computational studies on similar systems have shown that piperidine can lower the activation barrier in cycloaddition reactions by forming iminium intermediates. rsc.org This highlights the potential of the piperidine scaffold in various catalytic transformations.

Functionalization for Heterogeneous Catalysis (e.g., Nanoparticle-Supported Catalysts)

A significant advantage of using derivatives like this compound in catalysis is the ability to immobilize them onto solid supports, creating heterogeneous catalysts. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system, such as easy separation from the reaction mixture, catalyst recycling, and suitability for continuous flow processes. nih.gov The carboxylic acid groups are ideal for anchoring the molecule onto the surface of materials like silica, metal oxides, or nanoparticles.

While direct studies on this compound are limited, extensive research on the closely related structural isomer, Piperidine-4-carboxylic acid (PPCA), demonstrates the viability of this strategy. PPCA has been successfully functionalized onto the surface of superparamagnetic iron oxide nanoparticles (Fe₃O₄ NPs). diva-portal.orgdiva-portal.org This creates a novel organic-inorganic hybrid material that serves as a magnetically recoverable heterogeneous catalyst. researchgate.net

These Fe₃O₄-PPCA nanocatalysts have shown high efficiency in various organic reactions. For example, they have been used to catalyze the Knoevenagel condensation for the synthesis of nitroalkenes at room temperature, achieving high conversion rates (up to 97%). diva-portal.orgresearchgate.net The catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in its catalytic activity. diva-portal.org Further modification of this system, by supporting it with chlorosulfonic acid, has created an efficient nanocatalyst for the synthesis of pyrazolyl coumarin (B35378) derivatives under solvent-free conditions. nih.gov

The success of PPCA-functionalized nanoparticles provides a strong proof-of-concept for the potential of this compound in heterogeneous catalysis. The presence of two carboxylic acid groups in the 3,4-isomer could potentially lead to even stronger binding or different surface coordination on the nanoparticles, possibly enhancing catalytic stability and performance.

The following table summarizes the research findings on the catalytic activity of Fe₃O₄ nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA), a structural isomer of the title compound. This data illustrates the potential application of such structures in heterogeneous catalysis.

Reaction TypeCatalystSubstratesConditionsConversion/YieldReusabilityReference
Knoevenagel CondensationFe₃O₄-PPCAAldehydes, NitromethaneCH₂Cl₂, Room Temp.High (e.g., 97% for 4-nitrobenzaldehyde)Recyclable for multiple runs with no significant loss of activity diva-portal.orgresearchgate.net
Synthesis of Pyrazolyl CoumarinsChlorosulfonic acid supported Fe₃O₄-PPCACoumarin, Aromatic AldehydesSolvent-free, Room Temp.High to excellent yieldsRecyclable for at least 10 runs without considerable loss of reactivity nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental tools for the detailed structural analysis of piperidine-3,4-dicarboxylic acid, revealing information about its atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers profound insight into the molecular framework.

¹H NMR spectra provide data on the chemical environment of hydrogen atoms. For the piperidine (B6355638) ring, protons attached to carbons adjacent to the nitrogen atom and those bearing the carboxylic acid groups exhibit characteristic chemical shifts and coupling patterns that help in assigning their relative positions (cis/trans).

¹³C NMR spectroscopy complements this by identifying the chemical shifts of each unique carbon atom, including the two distinct carboxylic acid carbons and the carbons of the piperidine ring.

Mass Spectrometry (MS) is crucial for determining the molecular weight and probing the compound's fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental formula (C₇H₁₁NO₄). uni.lu

Electron impact mass spectrometry studies on piperidine dicarboxylic acids show that fragmentation is highly influenced by the position of the carboxyl groups. Unlike isomers where ring-opening is a major fragmentation pathway, the decomposition of piperidine-3-carboxylic acid shows increased molecular ion stability. Tandem mass spectrometry (MS/MS) can further elucidate the structure by analyzing the fragmentation patterns of selected ions. acs.org

Infrared (IR) Spectroscopy identifies the key functional groups within the molecule. The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.com

A very broad O-H stretching band typically appears in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching signals. orgchemboulder.com

A strong C=O (carbonyl) stretching absorption is observed between 1760 and 1690 cm⁻¹. orgchemboulder.com

A C-O stretching band is found in the 1320-1210 cm⁻¹ range. orgchemboulder.com

The N-H stretch of the secondary amine in the piperidine ring would also be present.

Predicted Spectroscopic Data for this compound
TechniqueFeatureExpected Observation
NMR¹H NMRComplex multiplets for ring protons; distinct signals for protons at C3 and C4; broad signal for acidic protons.
¹³C NMRSignals for two C=O groups, and distinct signals for the five piperidine ring carbons.
Mass SpectrometryMolecular Ion (M+)m/z corresponding to the molecular weight (173.17 g/mol). easychem.org
Key FragmentsLoss of COOH (m/z = 45); ring fragmentation patterns.
IR SpectroscopyO-H Stretch (Carboxylic Acid)Broad band, ~3300-2500 cm⁻¹. orgchemboulder.com
C=O Stretch (Carboxylic Acid)Strong band, ~1760-1690 cm⁻¹. orgchemboulder.com
N-H Stretch (Amine)Moderate band, ~3500-3300 cm⁻¹.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatography is indispensable for assessing the purity of this compound and, crucially, for separating its stereoisomers to determine enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity analysis. For chiral molecules like this compound, which has multiple stereoisomers (diastereomers and enantiomers), Chiral HPLC is the definitive method for separating and quantifying enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP is critical; derivatized cellulose (B213188) and amylose (B160209) columns, as well as macrocyclic glycopeptide phases (like Chirobiotic T), are known to be effective for separating chiral acids. researchgate.net

For compounds lacking a strong chromophore for UV detection, a pre-column derivatization step can be employed. researchgate.netnih.gov A derivatizing agent is used to attach a UV-active group to the molecule, enhancing detection sensitivity and often improving chromatographic resolution. researchgate.netnih.gov The method's accuracy is validated according to International Conference on Harmonization (ICH) guidelines, ensuring linearity, precision, and robustness. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray Crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is unparalleled for establishing the absolute configuration of chiral centers.

By diffracting X-rays through a single crystal of an enantiomerically pure isomer of this compound, a precise map of electron density can be generated. This map allows for the exact placement of every atom in the crystal lattice, revealing:

Absolute Stereochemistry : The (R) or (S) configuration at the C3 and C4 chiral centers.

Relative Stereochemistry : Unambiguous confirmation of the cis or trans relationship between the two carboxylic acid substituents.

Conformation : The precise conformation of the piperidine ring, which typically adopts a chair-like geometry. nih.gov

Intermolecular Interactions : A detailed picture of the hydrogen bonding network, which often involves the carboxylic acid and amine groups, dominating the crystal packing. rsc.org

Studies on related piperidine carboxylic acid structures have shown that the piperidine ring generally assumes a chair conformation and that extensive hydrogen-bonding networks are crucial in stabilizing the crystal structure. researchgate.net This powerful analytical method provides the ultimate proof of structure for complex stereoisomers.

Q & A

Q. What are the standard synthetic routes for Piperidine-3,4-dicarboxylic Acid, and how are intermediates characterized?

this compound derivatives are commonly synthesized via the Mannich reaction , which facilitates the formation of heterocyclic systems. For example, cyclization reactions involving amines and carbonyl compounds can yield piperidine scaffolds. Intermediates are typically characterized using 1H/13C NMR spectroscopy to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC , while X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritation) .
  • Storage: Keep in tightly sealed containers in well-ventilated areas, away from strong acids/bases .
  • Spill management: Neutralize with inert absorbents and dispose of waste per local regulations .

Q. How are spectroscopic techniques applied to confirm the structure of this compound?

  • NMR: 1H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm; carboxylic acid protons may appear broad due to hydrogen bonding). 13C NMR confirms carboxyl carbons at ~170–175 ppm .
  • IR spectroscopy: Strong absorption bands at ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acids) and ~1700 cm⁻¹ (C=O stretch) .
  • Elemental analysis: Validates molecular formula (e.g., C7H9NO4 for pyridine analogs) .

Advanced Questions

Q. How can researchers design coordination polymers using this compound as a ligand?

this compound acts as a multidentate ligand , coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) to form 3D frameworks. Structural diversity depends on:

  • pH: Adjusting pH alters protonation states of carboxyl groups, influencing binding modes (monodentate vs. bridging) .
  • Solvent systems: Polar solvents (e.g., DMF/water mixtures) promote crystallization of porous networks .
  • Counterions: Nitrate or chloride ions template specific topologies (e.g., helical vs. layered structures) .
    Characterization involves single-crystal X-ray diffraction and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What methodologies evaluate the alkaline stability of this compound derivatives?

  • Hydrolysis studies: Dissolve derivatives in KOH/D2O (e.g., 1 M, 80°C) and monitor degradation via 1H NMR in MeOD. Track disappearance of ester/carboxyl proton signals over time .
  • Kinetic analysis: Calculate rate constants (k) using pseudo-first-order models. Compare stability trends with structurally similar compounds (e.g., benzene-1,3-dicarboxylic acid) .
  • Computational modeling: DFT calculations predict electron density at carboxyl groups, correlating with susceptibility to nucleophilic attack .

Q. How should discrepancies in catalytic activity data for this compound-based metal-organic frameworks (MOFs) be addressed?

Contradictions may arise from:

  • Synthetic variability: Subtle differences in reaction time or temperature alter crystallinity. Standardize protocols using autoclave-assisted solvothermal synthesis .
  • Active site accessibility: Use gas adsorption (BET) to quantify surface area and pore size, ensuring reactant diffusion to catalytic sites .
  • Metal node effects: Compare catalytic performance across isostructural MOFs with varying metal centers (e.g., Zn vs. Co) to isolate ligand contributions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Benchmarking: Validate computational methods (e.g., DFT with B3LYP/6-31G*) against experimental crystal structures or spectroscopic data .
  • Solvent effects modeling: Include implicit solvent models (e.g., PCM) to account for solvation energy differences .
  • Mechanistic studies: Use isotopic labeling (e.g., 18O) or in-situ IR to identify intermediate species not captured in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.